N4,N4-dimethyl-2'-deoxycytidine

Description

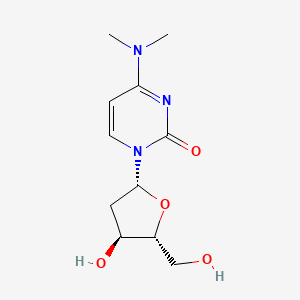

N4,N4-Dimethyl-2'-deoxycytidine is a synthetic nucleoside derivative characterized by the substitution of two methyl groups at the N4 position of the cytosine base (Figure 1). This modification alters the electronic and steric properties of the molecule, influencing its interactions with enzymes and nucleic acids.

Synthesis and Structural Features:

The compound is synthesized via reaction of 4-chlorophenyluridine with dimethylamine, followed by purification using column chromatography. Key structural features include a 4,4'-dimethoxytrityl (DMT) group at the 5'-position and a triisopropylsilyl (TIPS) group at the 2'-position, which are critical for its stability and utility in oligonucleotide synthesis . Nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HR-MS) confirm the structure, with distinct chemical shifts for methyl groups at N4 (δ ~3.0 ppm) and the TIPS-protected 2'-hydroxyl .

Properties

IUPAC Name |

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNEMUWMUKEGM-QXFUBDJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation .

Industrial Production Methods: Industrial production of N4,N4-dimethyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N4,N4-dimethyl-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The methyl groups on the nitrogen atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various N4-substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry: N4,N4-dimethyl-2’-deoxycytidine is used as a building block in the synthesis of modified oligonucleotides, which are essential for studying DNA-protein interactions and developing new therapeutic agents .

Biology: In molecular biology, this compound is utilized in the study of DNA methylation and its effects on gene expression. It serves as a model compound for understanding the role of methylated nucleosides in epigenetic regulation .

Medicine: N4,N4-dimethyl-2’-deoxycytidine has shown potential in antiviral and anticancer research. It inhibits viral replication and induces apoptosis in cancer cells, making it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside analog-based therapies. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.

Mechanism of Action

N4,N4-dimethyl-2’-deoxycytidine exerts its effects primarily through incorporation into DNA, where it disrupts normal DNA synthesis and function. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the inhibition of viral replication and induction of apoptosis in cancer cells . The methyl groups on the nitrogen atom enhance its binding affinity to these molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Enzymatic Processing and Kinase Interactions

- Phosphorylation Efficiency: N4-Acetyl and N4-Isobutyryl derivatives show moderate phosphorylation yields (10–32%) by deoxycytidine kinases (dNK/dCK), while bulkier groups (e.g., phenylethyl, decyl) reduce or abolish activity . Comparatively, N4-phenyl derivatives achieve high phosphorylation (60–74%), suggesting steric tolerance varies by enzyme .

Stability and Functional Impact

- Chemical Stability : Dimethyl groups enhance lipophilicity and resistance to hydrolysis compared to unmodified deoxycytidine. In contrast, 3-(2-hydroxyethyl)-2'-deoxycytidine undergoes rapid hydrolysis to uridine derivatives at physiological pH .

- DNA Interactions : Aromatic N4 modifications (e.g., pyridinyl) restrict C4-N4 bond rotation, stabilizing triplex DNA structures. Dimethyl groups likely permit greater flexibility, favoring standard Watson-Crick pairing .

Biological Activity

N4,N4-dimethyl-2'-deoxycytidine (N4,4-Me2-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicine. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is a synthetic analog of the nucleoside cytidine, where two methyl groups are added to the nitrogen at the N4 position. This modification alters its biochemical properties, making it a valuable tool in various research applications.

The biological activity of this compound primarily involves:

- Incorporation into DNA : The compound can be incorporated into DNA during replication, where it disrupts normal DNA synthesis and function. This incorporation leads to altered interactions with DNA-binding proteins and enzymes involved in replication and transcription.

- Inhibition of Viral Replication : this compound has demonstrated antiviral properties by inhibiting viral replication processes. It targets viral DNA polymerases, thereby reducing the viral load in infected cells.

- Induction of Apoptosis : In cancer research, this compound has shown potential in inducing apoptosis in various cancer cell lines, making it a candidate for anticancer therapies.

1. Molecular Biology Research

This compound is widely used as a model compound to study:

- DNA Methylation : It serves as a tool to investigate the role of methylation in gene expression and epigenetic regulation. The compound's structure allows researchers to explore how methylated nucleosides affect methyltransferase activity and overall gene regulation .

2. Antiviral and Anticancer Research

Recent studies have highlighted the compound's potential in therapeutic applications:

- Antiviral Activity : Research indicates that this compound can inhibit the replication of viruses such as herpes simplex virus (HSV). Its mechanism involves selective inhibition of viral DNA polymerases without significantly affecting host cell polymerases .

- Anticancer Properties : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. This effect is attributed to its ability to disrupt DNA synthesis and promote cellular stress responses .

Case Study 1: Antiviral Efficacy Against HSV

A study demonstrated that this compound effectively inhibits HSV replication in vitro. The compound was tested across multiple concentrations, showing a dose-dependent response with significant reductions in viral titers compared to control groups. The results indicated that at concentrations above 10 µM, viral replication was reduced by over 90% .

Case Study 2: Induction of Apoptosis in Cancer Cells

In another study focusing on breast cancer cell lines, treatment with this compound resulted in increased markers of apoptosis, including caspase activation and PARP cleavage. Flow cytometry analysis revealed that approximately 70% of treated cells underwent apoptosis within 48 hours of exposure to the compound at concentrations ranging from 5 to 20 µM .

Data Summary

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antiviral | Inhibition of viral DNA polymerases | >90% reduction in HSV replication |

| Induction of Apoptosis | Disruption of DNA synthesis | 70% apoptosis in breast cancer cells |

| Methylation Studies | Model for studying gene expression regulation | Significant alterations observed |

Q & A

Q. How can researchers synthesize N4,N4-dimethyl-2'-deoxycytidine and ensure structural fidelity?

Methodological Answer: Synthesis typically involves selective methylation at the N4 position of 2'-deoxycytidine. A common approach uses alkylating agents (e.g., methyl iodide) under controlled pH and temperature. To ensure fidelity:

- Protecting Groups : Protect the 5'-OH and 3'-OH groups of the sugar moiety using trityl or silyl groups to prevent undesired side reactions .

- Reaction Monitoring : Employ HPLC or LC-MS to track reaction progress and confirm dimethylation .

- Characterization : Use H/C NMR to verify methylation at N4 (disappearance of NH signals) and ESI-MS for molecular weight confirmation .

Challenges : Competing reactions at the O2 or N3 positions may occur; optimize solvent polarity (e.g., DMF) to favor N4 selectivity .

Q. What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer: Stability depends on:

- pH : Hydrolysis of the glycosidic bond is accelerated under acidic (pH < 3) or alkaline (pH > 9) conditions. Neutral buffers (pH 6–8) are optimal .

- Temperature : Store at −20°C in anhydrous DMSO or ethanol to prevent degradation. Avoid repeated freeze-thaw cycles .

- Light Exposure : Protect from UV light to prevent photochemical decomposition; use amber vials for storage .

Data Interpretation Tip : Monitor degradation via HPLC retention time shifts or LC-MS fragmentation patterns (e.g., loss of methyl groups or sugar moiety) .

Advanced Research Questions

Q. How does N4,N4-dimethylation of 2'-deoxycytidine affect its base-pairing fidelity during DNA replication by polymerases?

Methodological Answer: N4,N4-dimethylation disrupts Watson-Crick hydrogen bonding with guanine. Experimental strategies include:

- Primer Extension Assays : Use templates containing this compound and assess nucleotide incorporation by DNA polymerases (e.g., Pol α, β, or δ). Steady-state kinetics () reveal misincorporation rates .

- Misincorporation Patterns : Expect preferential insertion of thymine (dTTP) or adenine (dATP) opposite the modified base, leading to C→T or C→A mutations .

Contradiction Note : While Pol α favors dTMP incorporation (mimicking deamination to thymine), Pol β may retain some fidelity for dGMP, highlighting enzyme-specific effects .

Q. What methodological approaches are recommended to analyze the impact of N4,N4-dimethylation on DNA conformation and stability?

Methodological Answer:

- X-ray Crystallography : Resolve structural distortions in duplex DNA, such as altered base stacking or helical parameters (e.g., rise, twist) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to assess how methylation affects crystal packing and stability .

- Thermal Denaturation () : Measure melting temperatures of modified vs. unmodified duplexes. N4,N4-dimethylation typically reduces by 5–10°C due to weakened base pairing .

Advanced Tip : Pair with molecular dynamics simulations to model long-term conformational changes (e.g., major groove widening) .

Q. How can researchers resolve contradictions in mutagenicity data for this compound across different biological systems?

Methodological Answer: Discrepancies often arise from:

- Enzyme Specificity : Compare mutagenesis rates in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., human cell lines) systems, as repair pathways (e.g., BER, NER) differ .

- Adduct Context : Test the adduct in varied sequence contexts (e.g., CpG vs. non-CpG sites) using site-specifically modified oligonucleotides .

- Quantitative PCR (qPCR) : Couple with next-gen sequencing to distinguish true mutations from PCR artifacts .

Case Study : In mammalian cells, this compound primarily induces C→T transitions, but in vitro assays may show C→A transversions due to polymerase error bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.